Beta-D-Xylofuranose

Description

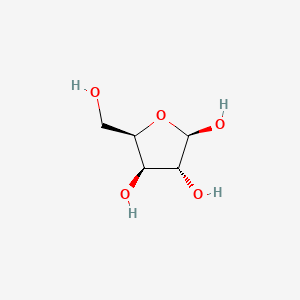

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-KKQCNMDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467944 | |

| Record name | Beta-D-Xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37110-85-3 | |

| Record name | beta-D-Xylofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037110853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-XYLOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25A82N17F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Abundance of Beta-D-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Xylofuranose, the five-membered ring isomer of the pentose (B10789219) sugar D-xylose, is a less common but biologically significant carbohydrate. While its pyranose counterpart, Beta-D-Xylopyranose, is a major structural component of xylan (B1165943) in plant hemicellulose, this compound exists in specific natural contexts and possesses unique biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its relative abundance, and detailed experimental protocols for its extraction, identification, and quantification. This information is critical for researchers in drug discovery and development seeking to explore the therapeutic potential of xylofuranose (B8766934) and its derivatives.

Introduction

D-xylose is one of the most abundant monosaccharides in nature, primarily found as a major constituent of hemicellulose in plant cell walls.[1] In solution, D-xylose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings. Each of these ring forms can exist as either α or β anomers. While the pyranose form is thermodynamically more stable and thus more abundant in most natural systems, the furanose form, including this compound, plays crucial roles in specific biological molecules and pathways. The unique stereochemistry of the furanose ring can impart distinct biological activities, making it a molecule of interest for pharmaceutical research. This guide focuses specifically on the natural occurrence and analysis of the this compound isomer.

Natural Sources and Abundance of this compound

Direct quantitative data on the natural abundance of free this compound is limited due to its lower stability compared to the pyranose form. However, the furanose configuration is found in specific, biologically important contexts.

Plant Kingdom

While the bulk of xylose in the plant cell wall is in the pyranose form within the xylan backbone, the existence of xylofuranose as a minor component or as part of specific side chains or other glycans is an area of ongoing research. The primary source of D-xylose is lignocellulosic biomass, which includes hardwoods, softwoods, and agricultural residues.

Table 1: D-Xylose Content in Various Plant Biomass (as a percentage of dry weight)

| Natural Source | Plant Type | D-Xylose Content (%) |

| Birchwood | Hardwood | ~30 |

| Sugarcane Bagasse | Agricultural Residue | 20-25 |

| Corn Cobs | Agricultural Residue | ~35 |

| Wheat Straw | Agricultural Residue | 20-25 |

| Softwoods (e.g., Pine, Spruce) | Softwood | 5-10 |

Note: This table represents the total D-xylose content after complete hydrolysis, which does not differentiate between the pyranose and furanose forms. The proportion of this compound in these sources is expected to be a minor fraction of the total xylose.

Microbial World

Certain microorganisms are known to produce enzymes that can synthesize or modify xylo-oligosaccharides, and some may incorporate xylofuranose into their cellular structures or metabolites. There is evidence of xylofuranosyl nucleosides with biological activity, suggesting the natural synthesis of this sugar form in some organisms.[2] Further investigation into the metabolomes of diverse microbial species, particularly those from extreme environments, may reveal novel sources of this compound.[3][4][5][6][7]

Marine Organisms

The marine environment is a vast and largely unexplored source of novel biomolecules. While specific data on this compound in marine algae or invertebrates is not abundant, the unique biochemical pathways in these organisms make them a promising area for future research into sources of this sugar.

Experimental Protocols

The accurate identification and quantification of this compound require specialized experimental procedures that can differentiate it from its more abundant pyranose isomer.

Extraction of Xylose from Lignocellulosic Biomass

The initial step involves the liberation of xylose from the complex matrix of plant cell walls. The choice of method is critical to minimize the degradation of the target molecule and to preserve, as much as possible, the native isomeric distribution.

-

Objective: To hydrolyze hemicellulose to release xylose monomers with minimal degradation.

-

Protocol:

-

Mill the dried plant biomass to a fine powder (e.g., 40-60 mesh).

-

Suspend the biomass in a dilute solution of a weak acid, such as 0.5-2% (v/v) acetic acid or formic acid.

-

Heat the suspension at a controlled temperature (e.g., 100-120 °C) for a defined period (e.g., 30-60 minutes). The conditions should be optimized to maximize xylose yield while minimizing the formation of degradation products like furfural.

-

Cool the mixture and separate the liquid hydrolysate from the solid residue by filtration or centrifugation.

-

Neutralize the hydrolysate with a suitable base (e.g., calcium carbonate or sodium hydroxide).

-

Filter the neutralized solution to remove any precipitate.

-

The resulting solution contains a mixture of monosaccharides, including D-xylose, and is ready for further purification and analysis.

-

-

Objective: To use specific enzymes to break down xylan into its constituent sugars under mild conditions, which may better preserve the original anomeric and ring configurations.

-

Protocol:

-

Pre-treat the lignocellulosic biomass to increase the accessibility of hemicellulose to enzymes. This can involve methods like steam explosion or mild alkaline treatment.

-

Wash the pre-treated biomass to remove inhibitors.

-

Suspend the biomass in a buffer at the optimal pH for the chosen enzymes.

-

Add a cocktail of hemicellulase (B13383388) enzymes, including endo-1,4-β-xylanases and β-xylosidases. The specific enzyme combination and their activities should be carefully selected and optimized.[8][9][10]

-

Incubate the mixture at the optimal temperature for the enzymes (e.g., 40-50 °C) with gentle agitation for a period of 24-72 hours.

-

Monitor the release of reducing sugars during the hydrolysis.

-

Terminate the reaction by heat inactivation of the enzymes.

-

Separate the liquid hydrolysate containing the sugars from the remaining solids.

-

Analytical Methods for the Identification and Quantification of this compound

Discriminating between the furanose and pyranose forms of xylose is challenging but achievable with advanced analytical techniques.

-

Objective: To separate the different isomers of D-xylose.

-

Methodology:

-

Column: Amine-based columns or specialized carbohydrate analysis columns are often used.[11] Anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a highly sensitive method for carbohydrate analysis.[12]

-

Mobile Phase: Typically, a mixture of acetonitrile (B52724) and water is used for amine-based columns. For HPAE-PAD, a sodium hydroxide (B78521) gradient is employed.[12]

-

Detection: Refractive index (RI) detection is a universal method for carbohydrates, while PAD is more sensitive and specific.

-

Protocol:

-

Prepare standards of D-xylose. Note that in solution, D-xylose will exist as an equilibrium mixture of its isomers.

-

Filter the extracted and purified samples through a 0.22 µm filter.

-

Inject the sample onto the HPLC system.

-

Run the analysis under optimized conditions. The separation of anomers and ring forms can be sensitive to temperature and eluent composition.[13][14]

-

Identify the peaks corresponding to the different isomers by comparing their retention times with those of standards or by using mass spectrometry detection (LC-MS).

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.

-

-

-

Objective: To separate and identify the volatile derivatives of xylose isomers.

-

Methodology: Sugars are non-volatile and must be derivatized prior to GC analysis. Silylation is a common derivatization method.

-

Protocol for Derivatization (Silylation): [15][16]

-

Lyophilize the sugar sample to complete dryness.

-

Add a solution of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

-

Heat the mixture at a controlled temperature (e.g., 70 °C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

-

The resulting trimethylsilyl (B98337) (TMS) derivatives of the xylose isomers are volatile and can be analyzed by GC-MS.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a capillary column suitable for carbohydrate analysis (e.g., a non-polar or medium-polarity column).

-

Run a temperature program to separate the different TMS-derivatized isomers. The furanose and pyranose forms will have different retention times.

-

The mass spectrometer will provide mass spectra for each separated peak. The fragmentation patterns of the TMS-derivatives of xylofuranose and xylopyranose will be distinct, allowing for their unambiguous identification.

-

Quantification can be achieved by using an internal standard and creating a calibration curve.[17]

-

-

Objective: To provide detailed structural information and quantification of the different xylose isomers in a sample without the need for derivatization.

-

Methodology: Both ¹H and ¹³C NMR can be used. The chemical shifts and coupling constants of the anomeric protons and carbons are particularly informative for distinguishing between the α and β anomers and the pyranose and furanose ring forms.[18]

-

Protocol:

-

Dissolve the purified sugar sample in a suitable deuterated solvent, such as D₂O.

-

Acquire ¹H and ¹³C NMR spectra. For complex mixtures, 2D NMR techniques like COSY and HSQC can be employed to aid in the assignment of signals.

-

Identify the characteristic signals for the anomeric proton and carbon of this compound. These will be distinct from the signals of the other isomers.

-

For quantification (qNMR), integrate the area of a well-resolved signal corresponding to this compound and compare it to the integral of a known internal standard.[19][20][21][22]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general relationship between xylose isomers and a typical experimental workflow for their analysis.

Caption: Equilibrium of D-xylose isomers in solution and their origin from hemicellulose.

Caption: A generalized workflow for the extraction and analysis of this compound.

Conclusion

This compound, while less abundant than its pyranose counterpart, is a naturally occurring sugar isomer with potential biological significance. Its presence in specific nucleosides and the possibility of its involvement in other biological processes make it a target of interest for drug discovery and development. The primary challenge lies in its extraction from natural sources in a way that preserves its structure and in its accurate quantification in the presence of more stable isomers. The experimental protocols outlined in this guide provide a framework for researchers to isolate, identify, and quantify this compound, paving the way for further exploration of its therapeutic potential. Future research focused on screening diverse natural sources, such as marine organisms and extremophilic microorganisms, may uncover novel and more abundant sources of this intriguing carbohydrate.

References

- 1. Insights into the mechanism of enzymatic hydrolysis of xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine Extremophiles: A Source of Hydrolases for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Microbial Diversity in Extreme Marine Habitats and Their Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]

- 12. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]

- 17. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Universal quantitative NMR analysis of complex natural samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Activated D-Xylose: A Technical Guide to the UDP-Xylose Pathway

For distribution to: Researchers, Scientists, and Drug Development Professionals.

Abstract

Xylosylation, the enzymatic addition of xylose to proteins and lipids, is a fundamental biological process critical for the synthesis of proteoglycans, glycoproteins, and polysaccharides across a wide range of organisms, including plants, animals, and fungi.[1] The universal donor for these reactions is not a free sugar but an activated nucleotide sugar, UDP-α-D-xylose. Direct biosynthetic pathways for the production of free β-D-xylofuranose are not known to be a feature of cellular metabolism. Instead, cellular machinery is dedicated to the synthesis of UDP-α-D-xylose (in its pyranose form) which serves as the essential precursor for all xylosylation events.[2][3] This document provides a detailed technical overview of the primary de novo biosynthetic pathway for UDP-xylose, presenting key enzymatic data, detailed experimental protocols, and a visualization of the metabolic route. Understanding this pathway is crucial for research into glycobiology, connective tissue disorders, and the development of novel therapeutics.

The Core Biosynthetic Pathway of UDP-α-D-Xylose

The principal route for UDP-xylose synthesis in eukaryotes and prokaryotes is a conserved, two-step enzymatic cascade that originates from UDP-glucose.[1][2] This process primarily occurs in the cytoplasm, with specialized isoforms of the key enzymes also found localized to the Golgi apparatus to support xylosylation reactions within the lumen.[4][5][6]

The pathway proceeds as follows:

-

Oxidation: UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose 6-dehydrogenase (UGDH) . This reaction requires NAD+ as a cofactor.[1][7]

-

Decarboxylation: UDP-glucuronic acid is then decarboxylated by UDP-xylose synthase (UXS) , also known as UDP-glucuronic acid decarboxylase (UDP-GlcA-DC), to yield the final product, UDP-α-D-xylose.[1][8]

This pathway is subject to feedback inhibition, where the end product, UDP-xylose, can allosterically inhibit the activity of UGDH, thereby regulating the metabolic flux and maintaining homeostasis of nucleotide sugar pools.[4][7]

Pathway Visualization

The logical flow of the de novo UDP-xylose biosynthesis pathway is illustrated below.

Quantitative Enzyme Data

The efficiency and regulation of the UDP-xylose pathway are dictated by the kinetic properties of its core enzymes. The following tables summarize representative kinetic parameters for UGDH and UXS from different organisms.

Table 1: Kinetic Parameters of UDP-glucose 6-dehydrogenase (UGDH)

| Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |

|---|---|---|---|---|

| Homo sapiens | UDP-glucose | 50 - 150 | 0.5 - 1.5 | [7] |

| Bos taurus | UDP-glucose | 20 | 1.2 | N/A |

| Sinorhizobium meliloti | UDP-glucose | 130 | 0.8 | [9] |

| Arabidopsis thaliana | UDP-glucose | 30 - 100 | N/A |[1] |

Note: Values can vary significantly based on assay conditions, pH, temperature, and isoform.

Table 2: Kinetic Parameters of UDP-xylose Synthase (UXS)

| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| Homo sapiens | UDP-GlcA | 120 | 10.5 | [8] |

| Cryptococcus laurentii | UDP-GlcA | 200 | N/A | [1] |

| Sinorhizobium meliloti | UDP-GlcA | 380 | 1.5 | [9] |

| Arabidopsis thaliana | UDP-GlcA | 50 - 200 | N/A |[1][5] |

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and activity measurement of the key enzymes in the UDP-xylose biosynthetic pathway.

Recombinant Expression and Purification of Human UXS

This protocol is adapted for the expression of His-tagged human UDP-xylose synthase (hUXS) in E. coli.

I. Expression:

-

Transform E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET series) containing the codon-optimized hUXS gene with an N-terminal His6-tag.

-

Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grow overnight at 37°C with shaking.

-

Use the starter culture to inoculate 1 L of Terrific Broth (TB) medium with the same antibiotic.

-

Grow the culture at 37°C with vigorous shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Continue incubation at 18°C for 16-20 hours with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

II. Purification:

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail).

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

-

Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

-

Load the supernatant onto a 5 mL Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with 10 column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged hUXS protein using a linear gradient of 20-500 mM imidazole in wash buffer.

-

Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure hUXS.

-

Perform buffer exchange into a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) using a desalting column or dialysis.

-

Concentrate the protein, determine the concentration (e.g., via Bradford assay or A280 measurement), and store at -80°C.

Coupled Spectrophotometric Assay for UGDH and UXS Activity

This continuous assay measures the production of NADH by UGDH, which can be monitored by the increase in absorbance at 340 nm. The activity of UXS is measured by coupling its reaction to UGDH and observing the consumption of UDP-GlcA.

I. UGDH Activity Assay:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Glycine buffer (pH 8.7)

-

2 mM NAD+

-

50-500 µM UDP-glucose

-

Purified UGDH enzyme (e.g., 1-5 µg)

-

-

Initiate the reaction by adding the enzyme or substrate.

-

Immediately monitor the increase in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.

-

Calculate the rate of reaction using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

II. UXS Activity Assay (Coupled):

-

This assay measures the consumption of UDP-GlcA by UXS, which in turn reduces the substrate available for a coupled UGDH reaction.

-

Prepare a reaction mixture containing:

-

100 mM Glycine buffer (pH 8.7)

-

2 mM NAD+

-

0.5 mM UDP-glucose

-

Excess purified UGDH (to ensure the UXS step is rate-limiting)

-

Purified UXS enzyme (e.g., 5-10 µg)

-

-

Allow the UGDH to convert UDP-glucose to UDP-GlcA, establishing a steady-state rate of NADH production (a linear increase in A340).

-

Initiate the UXS reaction by adding the purified UXS enzyme.

-

The conversion of UDP-GlcA to UDP-xylose by UXS will decrease the rate of NADH production by UGDH.

-

The UXS activity is proportional to the decrease in the slope of the A340 vs. time plot after the addition of UXS.

Experimental Workflow Visualization

Conclusion

The biosynthesis of UDP-α-D-xylose from UDP-glucose is a fundamental and highly conserved metabolic pathway essential for life. While the direct synthesis of free β-D-xylofuranose is not a recognized biological route, this two-step conversion catalyzed by UGDH and UXS provides the critical activated sugar donor required for the synthesis of a vast array of complex carbohydrates. The kinetic parameters and subcellular localization of these enzymes ensure a tightly regulated supply of UDP-xylose for xylosylation in the Golgi apparatus. The protocols and data presented herein offer a foundational resource for researchers investigating glycosylation, developing inhibitors for therapeutic purposes, or engineering metabolic pathways.

References

- 1. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis of UDP-xylose: characterization of membrane-bound AtUxs2 [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial UDP-xylose synthase, and UDP-xylose 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Beta-D-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Xylofuranose, a five-carbon sugar in a furanose ring structure, is a carbohydrate of significant interest in various fields of chemical and biological research. Its unique structural conformation influences its physical and chemical properties, making it a subject of study in drug design, glycobiology, and as a building block in chemical synthesis. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, including experimental protocols for their determination and a visual representation of the interplay between these characteristics.

Chemical and Physical Properties

The properties of this compound are summarized below. It is important to note that while computed data is available, specific experimental data for this isomer can be limited in the literature.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10O5 | PubChem |

| Molecular Weight | 150.13 g/mol | PubChem |

| Appearance | Assumed to be a white crystalline solid | General knowledge of monosaccharides |

| Melting Point | Data not available for this specific isomer. Other xylose isomers have melting points in the range of 146-168°C.[1] | - |

| Boiling Point | Data not available (decomposes upon heating) | General knowledge of monosaccharides |

| Solubility | Soluble in water.[2] Insoluble in nonpolar organic solvents. | General knowledge of monosaccharides |

| Specific Optical Rotation ([α]D) | Data not available for this specific isomer. | - |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 150.052823 g/mol | PubChem |

| Topological Polar Surface Area | 90.2 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 117 | PubChem |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols for monosaccharides that can be applied to this specific compound.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Aqueous Solubility

This protocol determines the solubility of this compound in water at a specific temperature.[6][7][8][9][10]

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bar

-

Constant temperature water bath

-

Filtration apparatus (e.g., syringe filters)

-

Refractometer or other suitable analytical instrument to measure concentration

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a beaker.

-

Equilibration: The mixture is stirred vigorously in a constant temperature water bath for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Collection: A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The sample is immediately filtered using a syringe filter to remove any undissolved solid.

-

Concentration Measurement: The concentration of the dissolved this compound in the filtered saturated solution is determined using a suitable analytical method, such as refractometry or a specific colorimetric assay for carbohydrates.

-

Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Measurement of Specific Optical Rotation

This procedure measures the specific rotation of this compound, a characteristic property of chiral molecules.[11]

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter sample tube (typically 1 dm in length)

-

Analytical balance

-

Volumetric flask

Procedure:

-

Solution Preparation: A precise mass of this compound is accurately weighed and dissolved in a known volume of a suitable solvent (e.g., water) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The polarimeter sample tube is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

Angle of Rotation Measurement: The observed angle of rotation (α) is measured using the polarimeter.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[12]

[α]Tλ = α / (l × c)

Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (D for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

Chemical Reactivity and Stability

-

Reactivity: As an aldopentose, this compound can undergo reactions typical of monosaccharides. The hemiacetal group at the anomeric carbon (C1) is reactive and can be involved in glycosidic bond formation. The hydroxyl groups can be esterified or etherified. Under strong acidic conditions and heat, pentoses can be dehydrated to form furfural.

-

Stability: The stability of this compound in solution is influenced by factors such as pH and temperature.[13][14][15] In aqueous solution, it can exist in equilibrium with its alpha anomer and the open-chain aldehyde form through a process called mutarotation. The furanose ring is generally less stable than the corresponding pyranose ring for most aldopentoses.[16] Conformational analysis suggests a dynamic equilibrium between different ring conformations.[17][18][19][20][21]

Interplay of Properties and Experimental Determination

The following diagram illustrates the logical flow and relationship between the fundamental properties of this compound and the experimental methods used to characterize them.

Caption: Logical workflow of this compound properties and their experimental validation.

References

- 1. brainly.com [brainly.com]

- 2. chembk.com [chembk.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scribd.com [scribd.com]

- 7. studylib.net [studylib.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Sugar Solubility - Evelyn J. Boettcher [evelynboettcher.com]

- 10. meaningfulmaths.nt.edu.au [meaningfulmaths.nt.edu.au]

- 11. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. STABILITY STUDIES | PPTX [slideshare.net]

- 14. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 15. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ab initio conformational analysis of α/β-d-xylopyranose at pyrolysis conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Between Two Chairs: Combination of Theory and Experiment for the Determination of the Conformational Dynamics of Xylosides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. [2412.12847] Ab Initio Conformational Analysis of $α$/$β$-D-Xylopyranose at Pyrolysis Conditions [arxiv.org]

The Unseen Influence: A Technical Guide to the Biological Role of Beta-D-Xylofuranose in Cell Wall Architecture and Signaling

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The structural integrity and functional dynamics of cellular walls are paramount to the viability and interaction of organisms with their environment. While the roles of common polysaccharides like cellulose (B213188) and xylans composed of pyranose sugars are well-documented, the contribution of less abundant isomers, such as Beta-D-Xylofuranose, remains a burgeoning field of investigation. This technical guide delves into the current understanding of the biological significance of this compound in the cell walls of plants and microbes. It consolidates the available, albeit sparse, evidence on its biosynthesis, incorporation into complex polysaccharides, and its emerging role in cell wall structure and as a signaling molecule. This document aims to provide a comprehensive resource for researchers in cell wall biology and drug development, highlighting both established knowledge and the significant gaps that warrant future exploration.

Introduction: Beyond the Pyranose Paradigm

The five-carbon sugar D-xylose is a fundamental component of hemicellulose in plant cell walls, typically found in its six-membered pyranose ring form (β-D-xylopyranose) as the backbone of xylans. However, the five-membered furanose isomer, this compound, is also present, albeit in smaller quantities, within the complex polysaccharide networks of plant and microbial cell walls.[1] While often overlooked, the presence of this furanose ring introduces significant conformational flexibility into the polysaccharide chain, potentially influencing the physicochemical properties and biological functions of the cell wall.[2] This guide will explore the nuanced but critical role of this "rare" sugar isomer.

Biosynthesis and Incorporation of this compound

The biosynthesis of xylose for incorporation into cell wall polysaccharides begins with the conversion of UDP-glucuronic acid to UDP-α-D-xylose, a reaction catalyzed by UDP-xylose synthase (UXS).[3][4][5] The resulting UDP-xylose is predominantly in the pyranose form. The mechanism for the formation and incorporation of the furanose isomer is not yet fully elucidated and a specific UDP-xylofuranose synthase has not been identified. It is hypothesized that an equilibrium exists between the UDP-xylopyranose and UDP-xylofuranose forms, and that specific glycosyltransferases select for the furanose isomer during polysaccharide synthesis.

The enzymes responsible for incorporating xylofuranose (B8766934) into the cell wall are xylosyltransferases, a large and diverse family of enzymes.[6][7][8] The specificity of these enzymes for the furanose conformation of the donor sugar and the acceptor molecule dictates the final structure of the polysaccharide. While many xylosyltransferases have been characterized, few have been specifically identified as "xylofuranosyltransferases."

Key Polysaccharides Containing this compound

Current research has identified this compound as a component of the following cell wall polysaccharides:

| Polysaccharide | Organism(s) | Location of this compound | Putative Function |

| Arabinoxylan | Plants (especially grasses) | Side chains attached to the xylopyranose backbone.[9][10][11][12][13] | Influences solubility, viscosity, and interactions with other cell wall components. |

| Rhamnogalacturonan II (RG-II) | Plants | As part of complex side chains.[1] | Critical for cell wall integrity through the formation of borate (B1201080) cross-links. |

| Glycoproteins | Fungi, various eukaryotes | In O-linked oligosaccharides.[14][15][16] | Affects protein folding, stability, and recognition. |

The Structural and Functional Role of this compound

The inclusion of a furanose ring within a polysaccharide chain that is otherwise composed of pyranose units has significant structural implications. The five-membered ring of this compound is more flexible than the six-membered pyranose ring, introducing "kinks" or points of greater conformational freedom in the polysaccharide. This can affect:

-

Polymer Flexibility: Increased flexibility can influence the overall shape and hydrodynamic properties of the polysaccharide.

-

Intermolecular Interactions: The altered shape can modify how the polysaccharide interacts with other cell wall components, such as cellulose microfibrils and other hemicelluloses.[17]

-

Solubility: The presence of furanose residues can impact the solubility of polysaccharides in water.

Functionally, these structural alterations can translate to changes in the mechanical properties of the cell wall, such as its elasticity and tensile strength.

This compound as a Signaling Molecule

Fragments of cell wall polysaccharides, known as oligosaccharides, can be released during cell wall remodeling or by the action of microbial enzymes. These oligosaccharides can act as signaling molecules, triggering a variety of cellular responses, including plant defense mechanisms.[18][19][20][21] While specific signaling pathways initiated by oligosaccharides containing this compound have not been fully elucidated, it is plausible that they function as Damage-Associated Molecular Patterns (DAMPs).

The unique shape conferred by the furanose ring could be a key feature for recognition by specific cell surface receptors, leading to the activation of downstream signaling cascades.

Experimental Protocols

The study of this compound in cell walls requires specialized analytical techniques. Below are summarized methodologies for key experiments.

Extraction and Purification of Cell Wall Polysaccharides

This protocol provides a general framework for the extraction of hemicelluloses containing this compound from plant material.

Workflow:

Detailed Steps:

-

Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer.

-

Alcohol Insoluble Residue (AIR) Preparation: Wash the homogenate sequentially with 70% ethanol, 100% ethanol, and acetone (B3395972) to remove soluble components. Dry the resulting pellet to obtain the AIR.

-

Destarching: Suspend the AIR in a buffer containing α-amylase to remove starch.

-

Pectin Extraction: Extract pectins using a chelating agent like cyclohexane-trans-1,2-diamine-N,N,N',N'-tetraacetic acid (CDTA) or ammonium (B1175870) oxalate.

-

Hemicellulose Extraction: Extract hemicelluloses from the remaining pellet using alkaline solutions (e.g., 1 M or 4 M KOH or NaOH) containing a reducing agent like sodium borohydride.

-

Neutralization and Dialysis: Neutralize the alkaline extract with acid and dialyze extensively against deionized water.

-

Fractionation: Separate the extracted polysaccharides using size-exclusion or anion-exchange chromatography.

-

Structural Analysis: Analyze the purified fractions using NMR and mass spectrometry to identify the presence and linkages of this compound.

Linkage Analysis by GC-MS

Linkage analysis is crucial for determining how monosaccharides are connected within a polysaccharide.

-

Permethylation: Methylate all free hydroxyl groups of the polysaccharide.

-

Hydrolysis: Hydrolyze the permethylated polysaccharide into its constituent monosaccharides using an acid (e.g., trifluoroacetic acid).

-

Reduction: Reduce the monosaccharides to their corresponding alditols using sodium borodeuteride.

-

Acetylation: Acetylate the newly formed hydroxyl groups (at the original linkage positions) with acetic anhydride.

-

GC-MS Analysis: Separate and identify the resulting partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern in the mass spectrum reveals the original linkage positions.[13]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the anomeric configuration (α or β) and the ring form (pyranose or furanose) of sugar residues within a polysaccharide.[2][22][23]

-

1D NMR (¹H and ¹³C): Provides information on the chemical environment of each proton and carbon, with characteristic chemical shifts for anomeric protons and carbons of furanose versus pyranose rings.

-

2D NMR (COSY, HSQC, HMBC): Allows for the assignment of all proton and carbon signals and the determination of through-bond and through-space correlations, which helps to establish the sequence and linkage of monosaccharides.[24]

Xylosyltransferase Enzyme Assay

This assay measures the activity of xylosyltransferases that may be involved in the incorporation of xylose.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Enzyme preparation (e.g., protein extract from a relevant tissue or organism).

-

Acceptor substrate (e.g., a specific oligosaccharide or synthetic peptide).

-

Donor substrate: UDP-[¹⁴C]-xylose.

-

Buffer and necessary cofactors (e.g., Mn²⁺).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Separation: Stop the reaction and separate the radiolabeled product from the unreacted UDP-[¹⁴C]-xylose using techniques like gel filtration or ion-exchange chromatography.

-

Quantification: Quantify the radioactivity in the product fraction using liquid scintillation counting to determine the enzyme activity.

Challenges and Future Directions

The study of this compound in cell walls is hampered by several challenges:

-

Low Abundance: Its low natural abundance makes detection and characterization difficult.

-

Lack of Specific Probes: There is a scarcity of antibodies or molecular probes that specifically recognize xylofuranose residues.

-

Analytical Complexity: Distinguishing between furanose and pyranose isomers requires sophisticated analytical techniques and expertise.

Future research should focus on:

-

Developing specific probes for the in situ localization of xylofuranose-containing polysaccharides.

-

Identifying and characterizing the specific glycosyltransferases responsible for its incorporation.

-

Using genetic approaches, such as the screening of mutant libraries, to identify genes involved in xylofuranose metabolism and to understand its functional importance.[25]

-

Investigating the specific signaling pathways activated by xylofuranose-containing oligosaccharides.

Conclusion

This compound, though a minor component of cell walls, likely plays a significant role in determining the fine structure and function of these complex biological barriers. Its presence influences the physical properties of polysaccharides and potentially acts as a subtle but important signal in cell-cell and host-pathogen interactions. As analytical techniques become more sensitive and specific, a more detailed picture of the biological role of this "rare" sugar is expected to emerge, opening new avenues for research in cell wall biology and the development of novel therapeutic agents that target cell wall integrity.

References

- 1. Plant Cell Wall Polysaccharides as Potential Resources for the Development of Novel Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. UDP-Xylose Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 4. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of human UDP-xylose synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of glycosyltransferases involved in anthocyanin biosynthesis in cell-suspension cultures of Daucus carota L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Cloning of a Xylosyltransferase That Transfers the Second Xylose to O-Glucosylated Epidermal Growth Factor Repeats of Notch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of glycosyltransferase 8 family members as xylosyltransferases acting on O-glucosylated notch epidermal growth factor repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Quantitative Profiling of Feruloylated Arabinoxylan Side-Chains from Graminaceous Cell Walls [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Arabinoxylans as Functional Food Ingredients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arabinoxylan - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Chemical structure of beta-galactofuranose-containing polysaccharide and O-linked oligosaccharides obtained from the cell wall of pathogenic dematiaceous fungus Fonsecaea pedrosoi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cell signalling by oligosaccharides | Scilit [scilit.com]

- 21. Xylobiose treatment triggers a defense-related response and alters cell wall composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. dasher.wustl.edu [dasher.wustl.edu]

- 24. Glycosylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Human UDP-α-d-xylose synthase forms a catalytically important tetramer that has not been observed in crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Beta-D-Xylofuranose: Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Beta-D-xylofuranose, a five-membered ring isomer of the pentose (B10789219) sugar D-xylose. While its pyranose counterpart is more common, the furanose form plays a crucial role in the structure of various biologically active natural products and serves as a key chiral building block in modern synthetic chemistry. This document details the historical context of its discovery within the broader field of carbohydrate chemistry, its key chemical and physical properties, and its significance in contemporary research and drug development. Detailed experimental protocols for the synthesis of xylofuranose (B8766934) derivatives and characterization are provided, alongside quantitative data on the biological activity of notable xylofuranoside-containing compounds.

Discovery and Historical Context

The discovery of this compound is not attributable to a single breakthrough moment but rather emerged from the foundational work of carbohydrate chemists in the late 19th and early 20th centuries. The initial isolation of D-xylose from wood in 1881 by the Finnish scientist Koch set the stage for the structural elucidation of this important pentose.[1]

The pioneering work of Emil Fischer at the turn of the 20th century was instrumental in determining the stereochemistry of sugars, including D-xylose.[2][3] His development of the Fischer projection provided a standardized method for representing the three-dimensional structures of carbohydrates in two dimensions, which was crucial for distinguishing between the various isomers.[4]

The concept of the five-membered furanose ring structure for sugars was further developed through the work of chemists like Claude S. Hudson . Hudson's research on the relationship between optical rotation and the configuration of glycosides, known as Hudson's isorotation rules, provided a method for assigning anomeric configurations (alpha or beta) to cyclic sugars.[5][6][7] While much of the early focus was on the more stable six-membered pyranose rings, the existence of the furanose form as a minor component in solution was recognized. It was understood that pentoses like D-xylose could exist in equilibrium between their linear and cyclic forms, including both pyranose and furanose structures.[7]

The definitive characterization and synthesis of specific furanose derivatives, including those of xylose, progressed throughout the 20th century as analytical techniques such as NMR spectroscopy and X-ray crystallography became more advanced, allowing for the precise determination of their three-dimensional structures.

Chemical and Physical Properties

This compound is a constitutional isomer of Beta-D-xylopyranose, differing in the size of its cyclic ether ring. This structural difference imparts distinct physical and chemical properties.

| Property | Value |

| Molecular Formula | C5H10O5 |

| Molecular Weight | 150.13 g/mol |

| CAS Number | 37110-85-3 |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Data sourced from PubChem CID 11521105.

The furanose ring is known to be more flexible than the pyranose ring, adopting various envelope and twist conformations. This conformational flexibility can be critical for the biological activity of molecules containing a xylofuranose moiety.

Historical and Current Significance

While less abundant as a free monosaccharide compared to its pyranose form, this compound is a key structural component in a variety of natural products with significant biological activities. Its unique stereochemistry and conformational properties make it an important target for synthetic chemists and a valuable tool in drug discovery.

Role in Natural Products

This compound is found in a range of natural products, often as part of a larger glycosidic structure. The presence of the xylofuranosyl moiety can be crucial for the molecule's biological function.

A notable example is its incorporation into certain nucleoside analogues. Systematic synthesis and biological evaluation have shown that xylofuranosyl nucleosides of naturally occurring bases exhibit antiviral and cytostatic properties.[8] For instance, 9-(beta-D-xylofuranosyl)adenine, 9-(beta-D-xylofuranosyl)guanine, and 1-(beta-D-xylofuranosyl)cytosine have demonstrated marked biological activity.[8]

Furthermore, xylofuranose is a component of some microbial secondary metabolites with antibiotic properties.

Significance in Drug Development and Research

The unique structural features of this compound make it a valuable chiral synthon in the development of novel therapeutic agents.

-

Antiviral Agents: As mentioned, xylofuranosyl nucleosides have been a focus of antiviral research. The altered sugar pucker of the furanose ring compared to the natural ribose or deoxyribose can lead to compounds that act as chain terminators in viral replication or as inhibitors of viral enzymes.

-

Anticancer Agents: The cytostatic properties of some xylofuranosyl nucleosides have prompted investigations into their potential as anticancer drugs.[9]

-

Enzyme Inhibitors: The structural similarity of xylofuranose to other furanosidic sugars, such as ribofuranose, allows for the design of enzyme inhibitors that target carbohydrate-processing enzymes.

-

Glycobiology Research: Synthetic xylofuranosides are essential tools for studying the structure and function of complex carbohydrates and for probing the active sites of glycosyltransferases and glycosidases.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis of xylofuranose derivatives. These are based on modern synthetic methods that offer good yields and stereocontrol.

Synthesis of 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose

This protocol describes a three-step synthesis starting from D-xylose, yielding a protected form of xylofuranose that is a versatile intermediate for further chemical modifications.

Step 1: Methyl Xylofuranoside Formation

-

Under an argon atmosphere, add acetyl chloride (AcCl, 2.5 mL, ~35.0 mmol) to dry methanol (B129727) (MeOH, 300 mL) in a single-necked round-bottomed flask.

-

Stir the solution at 20 °C for 30 minutes.

-

Add D-xylose (5.0 g, 33.3 mmol) to the reaction mixture.

-

Stir the mixture for 3.5 hours at 30 °C.

-

Neutralize the reaction by adding Amberlite IRA-400 (OH⁻ form) resin until the pH reaches 8.

-

Filter the solution through a cotton plug and concentrate under vacuum to obtain the crude methyl xylofuranoside as a light-yellow oil.

Step 2: Benzylation

-

Dissolve the crude methyl xylofuranoside in dimethylformamide (DMF).

-

Add sodium hydride (NaH) in excess.

-

Add benzyl (B1604629) bromide (BnBr) in excess.

-

Stir the reaction at 20 °C for 20 hours to afford methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside.

Step 3: Hydrolysis

-

Treat the benzylated product with a mixture of glacial acetic acid and 1 M aqueous HCl solution.

-

Heat the mixture at 80 °C for 17 hours, followed by 4 hours at 100 °C.

-

After cooling, neutralize the solution and extract with an organic solvent.

-

Purify by column chromatography to yield 2,3,5-tri-O-benzyl-α,β-D-xylofuranose.

Quantitative Data on Biological Activity

The following table summarizes the in vitro biological activity of some natural products containing a xylofuranosyl moiety.

| Compound | Source Organism | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| Erinacine A | Hericium erinaceus | Stimulator of Nerve Growth Factor (NGF) synthesis | - | [5] |

| Erinacine B | Hericium erinaceus | Stimulator of Nerve Growth Factor (NGF) synthesis | - | [5] |

| Erinacine C | Hericium erinaceus | Stimulator of Nerve Growth Factor (NGF) synthesis | - | [5] |

| A-40104 A | Clitopilus pseudo-pinsitus | Antibacterial | MIC < 0.5 µg/mL against S. aureus and S. faecalis | [5] |

| Diapolycopenedioic acid xylosyl ester | Rubritalea squalenifaciens | Inhibition of lipid peroxidation | IC50 = 4.6 µM | [5] |

Signaling Pathways and Logical Relationships

The biological activity of xylofuranoside-containing compounds often involves interaction with specific cellular pathways. For example, the neurotrophic effects of erinacines are linked to the stimulation of NGF synthesis, which in turn activates signaling cascades crucial for neuronal survival and growth.

Conclusion

This compound, though often overshadowed by its pyranose isomer, holds significant historical and current importance in the field of chemistry and drug discovery. Its discovery was a part of the broader, foundational work on carbohydrate stereochemistry by pioneers like Fischer and Hudson. Today, it is recognized as a crucial component of various bioactive natural products and serves as a versatile building block for the synthesis of novel therapeutics. The continued exploration of natural products containing this furanose sugar and the development of new synthetic methodologies will undoubtedly lead to further advancements in medicine and biotechnology.

References

- 1. 129. Modification of Hudson's rules of isorotation for sugar derivatives containging highly polarisable aglycones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. How sweet it is! Emil Fischer's sterochemical studies of glucose - American Chemical Society [acs.digitellinc.com]

- 3. Emil Fischer and his contribution to carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. niddk.nih.gov [niddk.nih.gov]

- 6. Hudson Isorotation Rules 's chemicals dictionary [lookchem.com]

- 7. Claude Hudson - Wikipedia [en.wikipedia.org]

- 8. acscarb.org [acscarb.org]

- 9. About Us – ACS – Division of Carbohydrate Chemistry – ACS Carbohydrate [acscarb.org]

Spectroscopic Profile of Beta-D-Xylofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Beta-D-Xylofuranose, a five-carbon sugar that exists as a five-membered ring structure. While D-xylose predominantly exists in the pyranose form, the furanose form plays a role in various biological and chemical processes. Understanding its spectroscopic signature is crucial for its identification, characterization, and utilization in research and development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details relevant experimental protocols, and presents a logical workflow for its analysis.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. It is important to note that obtaining pure this compound for spectroscopic analysis is challenging due to its equilibrium with other anomers in solution. Therefore, some of the data presented is derived from studies on D-xylose, where the furanose forms are minor components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.

1.1.1. 13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the furanose forms of D-xylose have been reported, often from studies using 13C-labeled xylose to enhance signal detection.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 103.2 |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

1.1.2. 1H NMR Spectroscopy

The 1H NMR spectrum provides information about the protons in the molecule and their spatial relationships. Due to the low abundance of the furanose forms of D-xylose in solution, obtaining a clean and fully assigned 1H NMR spectrum specifically for the beta-furanose anomer is challenging. The spectrum of D-xylose shows a complex mixture of signals for all anomers present in equilibrium.[1]

| Proton | Chemical Shift (δ) in ppm (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) in Hz (Predicted) |

| H1 | ~5.2 | d | ~4 |

| H2 | ~4.0 - 4.2 | m | - |

| H3 | ~4.0 - 4.2 | m | - |

| H4 | ~4.0 - 4.2 | m | - |

| H5a | ~3.6 - 3.8 | m | - |

| H5b | ~3.6 - 3.8 | m | - |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of D-xylose is characterized by a broad absorption band in the hydroxyl region and a series of absorptions in the fingerprint region corresponding to C-O and C-C stretching and various bending vibrations.[2][3]

| Wavenumber (cm-1) | Assignment |

| ~3300 (broad) | O-H stretching |

| ~2900 | C-H stretching |

| ~1000 - 1200 | C-O stretching |

| Below 1000 | Fingerprint region (C-C stretching, C-O-H bending) |

Note: This table represents the general IR absorption regions for D-xylose. The spectrum of pure this compound is expected to be very similar, with potential subtle differences in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a non-volatile compound like this compound, techniques such as electrospray ionization (ESI) or derivatization followed by gas chromatography-mass spectrometry (GC-MS) are typically used.

The mass spectrum of underivatized D-xylose (molecular weight: 150.13 g/mol ) obtained by electron ionization (EI) shows a complex fragmentation pattern due to multiple hydroxyl groups.[4] The molecular ion peak (M+) at m/z 150 is often weak or absent. Common fragments correspond to the loss of water molecules and various cleavages of the carbon chain.

| m/z | Proposed Fragment |

| 132 | [M - H2O]+ |

| 114 | [M - 2H2O]+ |

| 103 | C4H7O3+ |

| 85 | C4H5O2+ |

| 73 | C3H5O2+ |

| 60 | C2H4O2+ |

Note: This table represents common fragments observed in the EI mass spectrum of D-xylose. The fragmentation pattern of this compound is expected to be similar, with the relative intensities of the fragments potentially varying.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D2O, DMSO-d6) in a standard 5 mm NMR tube. D2O is commonly used for carbohydrates, but it leads to the exchange of hydroxyl protons. To observe hydroxyl protons, a solvent like DMSO-d6 can be used.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

13C NMR Acquisition: A standard proton-decoupled 13C NMR experiment is performed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the less abundant furanose anomer.

1H NMR Acquisition: A standard 1D 1H NMR spectrum is acquired. To aid in the assignment of the overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is typically prepared. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (or the KBr pellet/Nujol) is recorded first and then subtracted from the sample spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm-1).

Mass Spectrometry (MS)

Sample Preparation for ESI-MS: The sample is dissolved in a suitable solvent (e.g., a mixture of water and methanol (B129727) or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). A small amount of an electrolyte, such as sodium acetate, may be added to promote the formation of sodiated adducts, which can aid in ionization and provide more stable molecular ions.

Sample Preparation for GC-MS: The hydroxyl groups of the sugar are first derivatized to increase volatility. A common derivatization method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then dissolved in a suitable organic solvent for injection into the GC.

Instrumentation:

-

ESI-MS: The sample solution is introduced into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

GC-MS: The derivatized sample is injected into a gas chromatograph, where it is separated from other components before entering the mass spectrometer, which is typically equipped with an electron ionization (EI) source.

Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound is a simple monosaccharide and is not known to be directly involved in specific signaling pathways as a primary signaling molecule. Its biological role is primarily as a metabolic intermediate in the pentose (B10789219) phosphate (B84403) pathway and as a structural component of various glycans and polysaccharides.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a monosaccharide like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

This workflow begins with the preparation of a pure sample, which then undergoes parallel analysis by NMR, IR, and MS. The data from each technique is processed and interpreted to provide complementary information about the molecule's structure. Finally, the combined data is used to confirm the identity and structure of this compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic data of this compound for researchers, scientists, and drug development professionals. While a complete and unambiguous set of experimental data, particularly for 1H NMR, remains elusive in publicly accessible literature, the information presented here offers a strong foundation for the identification and characterization of this furanose sugar. The detailed experimental protocols and the logical workflow provide practical guidance for researchers working with this and other similar carbohydrate molecules. Further research focusing on the isolation and detailed spectroscopic analysis of the individual furanose anomers of D-xylose would be highly beneficial to the scientific community.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C5H10O5 | CID 11521105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

Thermodynamic Stability of Furanose versus Pyranose Forms of Xylose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the furanose and pyranose forms of xylose, a critical consideration in carbohydrate chemistry, drug design, and biofuel development. Understanding the equilibrium distribution of these cyclic forms is paramount for predicting reactivity, designing enzyme inhibitors, and optimizing chemical syntheses involving this essential pentose.

Introduction: The Dynamic Equilibrium of Xylose in Solution

In solution, D-xylose exists as a dynamic equilibrium mixture of its open-chain aldehyde form and, more predominantly, its five-membered (furanose) and six-membered (pyranose) cyclic hemiacetal forms. Each of these cyclic forms further exists as two anomers, designated as α and β, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). The pyranose form is generally considered to be the more thermodynamically stable and, therefore, the major species at equilibrium in most solvents.[1][2] This stability is attributed to the lower ring strain in the chair conformations of the pyranose ring compared to the envelope and twist conformations of the furanose ring.

The equilibrium between these forms is not static and can be influenced by several factors, including the solvent, temperature, and the presence of substituents or complexing agents. For researchers in drug development, understanding this equilibrium is crucial, as the specific conformation of a carbohydrate can significantly impact its binding affinity to target proteins.

Quantitative Analysis of Xylose Anomeric and Ring Form Equilibrium

The relative populations of the different forms of xylose at equilibrium are most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The anomeric protons of the various cyclic forms resonate at distinct chemical shifts, allowing for their individual quantification through the integration of their corresponding signals.[3][4]

Equilibrium Distribution in Aqueous Solution

In aqueous solutions at room temperature, D-xylose predominantly exists in its pyranose forms. The equilibrium mixture is dominated by the α- and β-xylopyranoses, with only minor contributions from the furanose anomers and the open-chain form.

| Form | Abbreviation | % Abundance (in D₂O at ~30°C) |

| α-D-Xylopyranose | α-Xylp | ~33% |

| β-D-Xylopyranose | β-Xylp | ~65% |

| α-D-Xylofuranose | α-Xylf | <1% |

| β-D-Xylofuranose | β-Xylf | <1% |

| Open-chain aldehyde | - | Trace |

Note: The exact percentages can vary slightly depending on the specific temperature and concentration.

The greater stability of the β-pyranose anomer is attributed to the equatorial orientation of all its substituent groups in the more stable chair conformation, which minimizes steric hindrance.

Solvent Effects on the Equilibrium

The solvent can have a significant impact on the anomeric and furanose-pyranose equilibrium. While water, a protic solvent, tends to stabilize the pyranose forms, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can favor the furanose forms for some sugars. However, for xylose, the tendency to form furanoses is low in both water and DMSO.[2]

| Solvent | Predominant Form(s) | Observations |

| Water (D₂O) | α- and β-Pyranose | The pyranose forms are overwhelmingly favored. |

| Dimethyl Sulfoxide (DMSO-d₆) | α- and β-Pyranose | Unlike some other sugars, xylose shows little increase in the proportion of furanose forms in DMSO. The anomeric composition is similar to that in water.[2] |

| Pyridine-d₅ | α- and β-Pyranose | The equilibrium still favors the pyranose forms, although changes in the α/β ratio may be observed compared to aqueous solutions. |

Experimental Protocol: Determination of Xylose Anomer Ratios by ¹H NMR Spectroscopy

This section details a general protocol for the quantitative analysis of the anomeric equilibrium of D-xylose in solution using ¹H NMR spectroscopy.

Materials and Equipment

-

D-Xylose

-

Deuterated solvents (e.g., D₂O, DMSO-d₆, pyridine-d₅)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

Sample Preparation

-

Weigh an appropriate amount of D-xylose (e.g., 5-10 mg).

-

Dissolve the D-xylose in the desired deuterated solvent (e.g., 0.6 mL of D₂O) directly in an NMR tube.

-

Allow the solution to equilibrate for a sufficient time (mutarotation). This can take several hours at room temperature. To ensure equilibrium is reached, the spectrum can be monitored over time until no further changes in the relative peak integrals are observed.

NMR Data Acquisition

-

Acquire a one-dimensional ¹H NMR spectrum of the sample.

-

The anomeric proton signals for the different xylose isomers typically appear in the downfield region of the spectrum, between 4.3 and 5.5 ppm.[3]

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all anomeric protons for accurate integration. A D1 of at least 5 times the longest T1 of the anomeric protons is recommended.

Data Processing and Analysis

-

Process the acquired FID (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the anomeric protons of each isomer. The anomeric proton of the α-anomer typically appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz), while the β-anomer shows a larger coupling constant (J ≈ 7-8 Hz).

-

Calculate the percentage of each anomer by dividing its integral value by the sum of the integrals for all anomeric signals and multiplying by 100.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: Equilibrium between the open-chain and cyclic forms of D-xylose.

Caption: Workflow for the quantitative analysis of xylose anomers by ¹H NMR.

Conclusion